N-(hexacosanoyl)-sphinganine

Catalog No.
S570482
CAS No.
182362-38-5
M.F
C44H89NO3
M. Wt
680.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(hexacosanoyl)-sphinganine

CAS Number

182362-38-5

Product Name

N-(hexacosanoyl)-sphinganine

IUPAC Name

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexacosanamide

Molecular Formula

C44H89NO3

Molecular Weight

680.2 g/mol

InChI

InChI=1S/C44H89NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-40-44(48)45-42(41-46)43(47)39-37-35-33-31-29-27-16-14-12-10-8-6-4-2/h42-43,46-47H,3-41H2,1-2H3,(H,45,48)/t42-,43+/m0/s1

InChI Key

NWERZHCPHDHUMO-WZYYJWNZSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O

Synonyms

N-[(1S,2R)-2-Hydroxy-1-(hydroxymethyl)heptadecyl]hexacosanamide; [R-(R*,S*)]-N-[2-Hydroxy-1-(hydroxymethyl)heptadecyl]hexacosanamide; C26-Dihydroceramide;

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O

Identification and Chemical Structure:

N-(hexacosanoyl)-sphinganine, also known as hexacosanoylsphinganine, is a type of lipid molecule classified as a dihydroceramide. It belongs to the broader category of N-acylsphinganines, characterized by a fatty acid chain (hexacosanoyl in this case) attached to a sphinganine backbone. The chemical formula for N-(hexacosanoyl)-sphinganine is C₄₄H₈₉NO₃, and its structure can be found in various databases like PubChem .

Occurrence and Potential Roles:

N-(hexacosanoyl)-sphinganine has been identified in various organisms, including baker's yeast (Saccharomyces cerevisiae) and mammals, including humans and mice . While its specific functions remain under investigation, it is believed to play potential roles in various cellular processes, including:

  • Membrane structure and function: Sphinganine and its derivatives, including N-(hexacosanoyl)-sphinganine, are essential components of cell membranes, contributing to their stability and influencing various cellular functions .
  • Signal transduction: N-acylsphinganines, like N-(hexacosanoyl)-sphinganine, have been implicated in cell signaling pathways, potentially regulating various cellular responses .
  • Metabolic regulation: Sphingolipids, including N-(hexacosanoyl)-sphinganine, might play a role in regulating cellular metabolism, although the specific mechanisms require further investigation .

Research Applications:

N-(hexacosanoyl)-sphinganine, along with other N-acylsphinganines, is currently being explored in various research areas, including:

  • Understanding sphingolipid metabolism: Research is ongoing to elucidate the biosynthetic and degradation pathways of N-(hexacosanoyl)-sphinganine and its potential role in sphingolipid homeostasis .
  • Investigating its role in specific diseases: Studies are exploring the potential involvement of N-(hexacosanoyl)-sphinganine in various diseases associated with sphingolipid dysregulation, such as Niemann-Pick disease and Gaucher disease .
  • Developing diagnostic tools and therapeutic strategies: Research efforts are underway to develop methods for detecting and quantifying N-(hexacosanoyl)-sphinganine levels, which could potentially be used as diagnostic markers or contribute to the development of therapeutic strategies for sphingolipid-related disorders .

N-(hexacosanoyl)-sphinganine, also known as hexacosanoylsphinganine, is a lipid molecule classified as a dihydroceramide. It belongs to the broader category of N-acylsphinganines, characterized by a fatty acid chain (hexacosanoyl) attached to a sphinganine backbone. The chemical formula for N-(hexacosanoyl)-sphinganine is C₄₄H₈₉NO₃. This compound is amphipathic, possessing both hydrophilic and hydrophobic properties due to its polar head group and long nonpolar tail, which makes it integral to cellular membranes and various biological functions .

  • Cell membrane structure and stability: Ceramides are a major component of the cell membrane, contributing to its structure and rigidity.
  • Signal transduction: Ceramides can act as signaling molecules, involved in pathways regulating cell growth, differentiation, and death.
  • Stress response: Ceramides are implicated in the yeast stress response, helping cells adapt to environmental challenges.

The synthesis of N-(hexacosanoyl)-sphinganine involves the reaction between sphinganine and hexacosanoyl CoA:

Sphinganine+Hexacosanoyl CoAN hexacosanoyl sphinganine+CoA\text{Sphinganine}+\text{Hexacosanoyl CoA}\rightarrow \text{N hexacosanoyl sphinganine}+\text{CoA}

This reaction forms an amide bond between the sphinganine and the hexacosanoyl group. Additionally, N-(hexacosanoyl)-sphinganine can be hydrolyzed by ceramidases, leading to the breakdown of the compound:

N hexacosanoyl sphinganine+H2OSphinganine+Hexanoic acid\text{N hexacosanoyl sphinganine}+H_2O\rightarrow \text{Sphinganine}+\text{Hexanoic acid}

These reactions highlight its role in sphingolipid metabolism and cellular signaling pathways .

N-(hexacosanoyl)-sphinganine has been identified in various organisms, including baker's yeast (Saccharomyces cerevisiae) and mammals such as humans and mice. While its specific biological functions are still under investigation, it is believed to play roles in cellular processes such as stress response, signaling pathways, and membrane integrity. Ceramides, including N-(hexacosanoyl)-sphinganine, are known to be involved in apoptosis, cell growth regulation, and differentiation .

N-(hexacosanoyl)-sphinganine can be synthesized through enzymatic pathways that involve specific acyltransferases that facilitate the attachment of the hexacosanoyl group to sphinganine. The synthesis can also be achieved through chemical methods involving acylation reactions where sphinganine is reacted with hexacosanoic acid or its derivatives under controlled conditions .

N-(hexacosanoyl)-sphinganine is being explored in various research fields due to its potential applications in:

  • Pharmaceutical Development: Investigating its role in cell signaling may lead to novel therapeutic agents targeting diseases related to sphingolipid metabolism.
  • Cosmetic Industry: Its properties may be harnessed for skin care formulations due to its moisturizing capabilities.
  • Nutritional Science: Understanding its presence in dietary sources could provide insights into its health benefits .

Research into the interactions of N-(hexacosanoyl)-sphinganine with other biomolecules is ongoing. Studies suggest that it may interact with membrane proteins and influence lipid raft formation, which is crucial for cellular signaling. Additionally, its role as a signaling molecule in various metabolic pathways is being investigated, particularly in relation to stress responses in yeast and mammalian cells .

N-(hexacosanoyl)-sphinganine shares structural similarities with other N-acylsphinganines but differs primarily in the length of the fatty acid chain attached. Here are some similar compounds:

Compound NameChemical FormulaKey Features
N-(hexadecanoyl)-sphinganineC₃₄H₆₉NO₃Shorter fatty acid chain (16 carbons)
N-(octadecanoyl)-sphinganineC₃₈H₇₉NO₃Fatty acid chain of 18 carbons
N-(tetracosanoyl)-sphinganineC₄₀H₈₃NO₃Fatty acid chain of 24 carbons

The uniqueness of N-(hexacosanoyl)-sphinganine lies in its long hexacosanoyl chain (26 carbons), which may confer distinct physical and biological properties compared to its shorter-chain counterparts. This structural characteristic can influence membrane fluidity and interactions with proteins involved in cellular signaling pathways .

Physical Description

Solid

XLogP3

18.8

Wikipedia

N-hexacosanoylsphinganine

Use Classification

Lipids -> Sphingolipids [SP] -> Ceramides [SP02] -> N-acylsphinganines (dihydroceramides) [SP0202]

Dates

Last modified: 04-14-2024

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